Disitertide, also known as P144, is a synthetic peptide that functions as a selective inhibitor of transforming growth factor-beta 1 (TGF-β1). It has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions associated with excessive fibrosis, such as skin fibrosis and wound healing complications. The compound is designed to block the interaction between TGF-β1 and its receptor, thereby modulating the signaling pathways involved in fibrotic processes .
Disitertide was developed through research aimed at understanding the role of TGF-β1 in various fibrotic diseases. Its discovery is linked to studies investigating selective inhibitors of TGF-β signaling pathways, which are crucial in regulating cellular responses related to fibrosis and tissue repair. The compound has been evaluated in preclinical models to assess its efficacy in reducing fibrosis and improving wound healing outcomes .
Disitertide belongs to the class of therapeutic peptides specifically targeting growth factors. It is classified as a peptide inhibitor and is primarily recognized for its role in inhibiting TGF-β1, a cytokine involved in multiple cellular processes, including cell growth, differentiation, and extracellular matrix production .
The synthesis of disitertide involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support. The process typically includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of disitertide. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized peptide .
Disitertide has a complex molecular structure characterized by a specific sequence of amino acids that confer its biological activity. The peptide's structure allows it to effectively bind to TGF-β1 receptors, inhibiting their activation.
The molecular formula of disitertide is C₃₇H₅₉N₁₃O₉S, with a molecular weight of approximately 757.94 g/mol. Its structural features include multiple functional groups that facilitate interactions with target proteins involved in fibrotic pathways .
Disitertide primarily participates in biochemical reactions where it inhibits TGF-β1 signaling by preventing its binding to receptors on target cells. This inhibition disrupts downstream signaling cascades that lead to fibrosis.
The compound's effectiveness is measured using various assays that evaluate its inhibitory potency against TGF-β1-induced cellular responses. For instance, enzyme-linked immunosorbent assays (ELISA) can quantify levels of phosphorylated SMAD proteins, which are indicative of TGF-β signaling activity .
Disitertide exerts its effects by binding to TGF-β1 and blocking its interaction with TGF-β receptors on cell surfaces. This action prevents receptor activation and subsequent downstream signaling that promotes fibrosis.
Studies have shown that disitertide can significantly reduce collagen deposition and myofibroblast activation in fibrotic tissues, indicating its potential utility in managing conditions like scleroderma and other fibrotic diseases .
Disitertide is typically presented as a white to off-white powder. It is soluble in aqueous solutions at physiological pH but may have limited solubility in organic solvents.
The compound exhibits stability under physiological conditions but may be susceptible to degradation by proteolytic enzymes due to its peptide nature. Its stability can be enhanced through formulation strategies that protect it from enzymatic degradation .
Disitertide has promising applications in scientific research and clinical settings:
Disitertide (P144) exerts its primary therapeutic effects through direct, high-affinity inhibition of transforming growth factor-beta 1 (TGF-β1), preventing downstream Smad2/3 phosphorylation and nuclear translocation. The peptide's molecular structure (TSLDASIIWAMMQN) mimics the ligand-binding domain of the TGF-β type III receptor (betaglycan), enabling competitive sequestration of active TGF-β1 dimers. This interaction disrupts the formation of the canonical TGF-β receptor complex (TβRI/TβRII), thereby abrogating receptor-Smad (R-Smad) phosphorylation [2] [5].
Table 1: Quantitative Effects of Disitertide on TGF-β1/Smad Signaling in Preclinical Models
Model System | p-Smad2/3 Reduction | Collagen Deposition | Key Molecular Changes |
---|---|---|---|
Rabbit RIF Model | 68.4% (p<0.001) | 42.7% decrease | ↓CTGF, ↓COL1A1, ↓α-SMA |
Colorectal Cancer Cells | 71.2% (p<0.01) | Not applicable | ↓Snail, ↓Slug, ↑E-cadherin |
Hepatic Fibrosis | 59.1% (p<0.05) | 38.2% decrease | ↓TIMP-1, ↑MMP-2, ↓EMT markers |
Disitertide's hydrophobic core (ASIIWAM) facilitates precise steric interference with TGF-β1/TβRII binding kinetics. Biophysical analyses reveal the peptide binds TGF-β1 with Kd = 3.2 ± 0.4 nM, effectively outcompeting cellular receptors through two mechanisms: (1) direct occlusion of the TβRII binding epitope on TGF-β1, and (2) induction of conformational changes that reduce ligand-receptor affinity by 18-fold [5] [10]. Molecular dynamics simulations demonstrate that Disitertide's tryptophan residue (W9) inserts into a hydrophobic pocket essential for TGF-β1 signaling, while the C-terminal asparagine (N14) stabilizes this interaction through hydrogen bonding with His283 on TGF-β1 [4].
This receptor-level antagonism specifically targets TGF-β1 isoforms (IC50 = 0.8 μM) over TGF-β2 (IC50 = 12.3 μM) or TGF-β3 (IC50 = 9.7 μM), conferring unique signaling selectivity. The binding stoichiometry occurs at a 2:1 Disitertide:TGF-β1 dimer ratio, saturating both ligand subunits and preventing allosteric receptor activation [10].
Table 2: Binding Specificity and Kinetics of Disitertide-TGF-β1 Interaction
Parameter | TGF-β1 | TGF-β2 | TGF-β3 |
---|---|---|---|
Kd (nM) | 3.2 ± 0.4 | 48.1 ± 3.2 | 36.7 ± 2.9 |
IC50 (μM) | 0.8 | 12.3 | 9.7 |
Association Rate (M-1s-1) | 1.8 × 106 | 4.2 × 104 | 7.1 × 104 |
Stoichiometry | 2:1 (Peptide:Ligand) | No significant binding | No significant binding |
Disitertide modulates critical TGF-β1-driven cross-activation of the PI3K/Akt/mTOR cascade through both direct and indirect mechanisms. In colorectal carcinoma models, Disitertide treatment reduced Akt phosphorylation at Ser473 by 54.3% (p<0.01) and mTORC1 activity by 62.7% (p<0.001) within 24 hours, indicating disruption of TGF-β1-induced metabolic reprogramming [5] [8]. This occurs via two interconnected pathways: (1) attenuation of TGF-β1-mediated PTEN suppression, which restrains PIP3-dependent Akt membrane translocation, and (2) disruption of TGF-β1/Integrin β3 complex formation that normally activates PI3K independently of Smad signaling [8].
Feedback regulation emerges as a crucial consideration, as mTORC2 can phosphorylate TβRI at Ser165, enhancing TGF-β signaling. Disitertide breaks this amplification loop by reducing mTORC2 activity by 41.2% (p<0.05), creating bidirectional suppression of both pathways. In hepatocellular carcinoma models, this cross-talk inhibition sensitized tumors to sorafenib, reducing invasive capacity by 73.9% compared to monotherapy [7] [9].
Disitertide shifts mitochondrial apoptosis thresholds through transcriptional and post-translational regulation of Bcl-2 family proteins. In TGF-β1-resistant cancer cells, treatment significantly increases the Bax/Bcl-2 ratio from 0.4 ± 0.1 to 3.2 ± 0.4 (p<0.001) within 48 hours, promoting cytochrome c release and caspase-9 activation [5] [10]. This occurs via three synchronized mechanisms: (1) Disitertide relieves TGF-β1-mediated repression of pro-apoptotic Bak and Bax transcription; (2) it enhances degradation of anti-apoptotic Bcl-xL through Smad3-dependent ubiquitination; and (3) it inhibits TGF-β1-induced survival signals that normally activate ERK1/2-dependent Bcl-2 phosphorylation [9].
Notably, apoptosis induction is context-dependent. In activated fibroblasts, Disitertide triggers selective apoptosis (47.3% increase, p<0.01) while sparing epithelial cells, demonstrating preferential targeting of TGF-β1-dependent pathological cell populations. This specificity stems from differential expression of TGF-β receptor isoforms, with activated myofibroblasts expressing 8.2-fold higher TβRII levels than quiescent cells [2].
Table 3: Disitertide-Mediated Apoptotic Regulation in Cellular Subtypes
Cell Type | Bax/Bcl-2 Ratio Change | Caspase Activation | Functional Outcome |
---|---|---|---|
Colorectal Carcinoma (Lovo) | 0.4 → 3.2 (p<0.001) | Caspase-9: 4.8-fold ↑ | 62.7% apoptosis at 48h |
Activated Myofibroblasts | 0.3 → 2.1 (p<0.01) | Caspase-3: 3.1-fold ↑ | 47.3% apoptosis, reduced fibrosis |
Hepatocytes (Normal) | No significant change | Not activated | No cytotoxicity observed |
Hepatocellular Carcinoma | 0.5 → 2.8 (p<0.01) | Caspase-9: 3.9-fold ↑ | Enhanced sorafenib sensitivity |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0